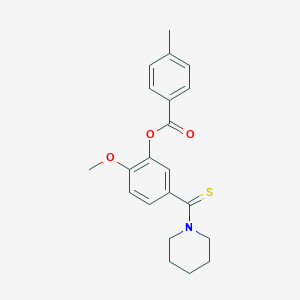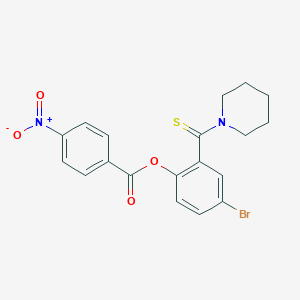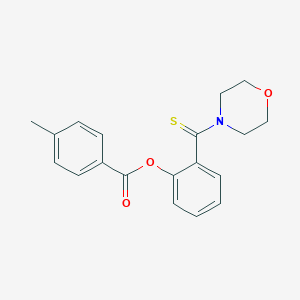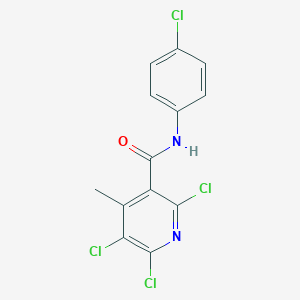![molecular formula C18H12N2O B388017 N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine](/img/structure/B388017.png)
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine is an organic compound that features a dibenzofuran core linked to a pyridine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine typically involves the reaction of dibenzofuran-3-amine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog without the pyridine moiety.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine is unique due to the presence of both the dibenzofuran and pyridine moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C18H12N2O |
|---|---|
Molecular Weight |
272.3g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C18H12N2O/c1-2-4-17-15(3-1)16-6-5-14(11-18(16)21-17)20-12-13-7-9-19-10-8-13/h1-12H |
InChI Key |
ZGDMLPJJRGODIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-CHLOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B387939.png)

![2-({[5-(3,4-Dichlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B387941.png)

![2-CHLORO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B387943.png)

![1-[(1Z)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE](/img/structure/B387946.png)
![ETHYL (2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B387947.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B387951.png)
![[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B387952.png)
![10,10-dichloro-N-(3,4-dichlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B387954.png)
![2-(2,3-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387955.png)
![5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B387956.png)
